molecular formula C12H7F3N2O6 B11643513 5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one

5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11643513
M. Wt: 332.19 g/mol
InChI Key: KZULVICGFZWJNW-UHFFFAOYSA-N
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Description

5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This particular compound is characterized by the presence of nitro groups at positions 6 and 8, a trifluoromethyl group at position 2, and methyl groups at positions 5 and 7 on the chromone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one typically involves the nitration of 5,7-dimethyl-2-(trifluoromethyl)chromone. The nitration process can be controlled to yield either the mono-nitro or dinitro derivatives, depending on the reaction conditions. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective nitration at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the highly reactive nitrating agents.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Reduction: 5,7-dimethyl-6,8-diamino-2-(trifluoromethyl)-4H-chromen-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5,7-dicarboxy-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one.

Scientific Research Applications

5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one is largely dependent on its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5,7-dimethyl-6-nitro-2-(trifluoromethyl)-4H-chromen-4-one: A mono-nitro derivative with similar but less pronounced biological activities.

    5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one: Lacks nitro groups, resulting in different chemical reactivity and biological properties.

Uniqueness

5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activities. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7F3N2O6

Molecular Weight

332.19 g/mol

IUPAC Name

5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C12H7F3N2O6/c1-4-8-6(18)3-7(12(13,14)15)23-11(8)10(17(21)22)5(2)9(4)16(19)20/h3H,1-2H3

InChI Key

KZULVICGFZWJNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=C(OC2=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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